(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
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Overview
Description
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a complex organometallic compound that combines a sulfonylpyrrolidine derivative with a rhodium metal center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium typically involves the following steps:
Formation of the Sulfonylpyrrolidine Derivative: This step involves the reaction of 4-tert-butylphenylsulfonyl chloride with (2S)-pyrrolidine-2-carboxylic acid under basic conditions to form the desired sulfonylpyrrolidine derivative.
Complexation with Rhodium: The sulfonylpyrrolidine derivative is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, under specific conditions (e.g., temperature, solvent, and time) to form the final organometallic complex.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium can undergo various chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the rhodium center can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can undergo substitution reactions where ligands around the rhodium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is studied for its catalytic properties, particularly in asymmetric synthesis and hydrogenation reactions.
Biology
In biology, this compound may be explored for its potential as a catalyst in biochemical reactions or as a probe for studying biological processes involving metal centers.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic applications, such as in the development of metal-based drugs or as a diagnostic agent.
Industry
In industry, the compound may be used in various catalytic processes, including the production of fine chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism by which (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium exerts its effects typically involves the interaction of the rhodium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- (2S)-1-(4-Ethylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- (2S)-1-(4-Isopropylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
Uniqueness
The uniqueness of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium lies in the presence of the tert-butyl group, which can influence the steric and electronic properties of the compound, potentially leading to different reactivity and selectivity compared to similar compounds.
Properties
CAS No. |
154975-39-0 |
---|---|
Molecular Formula |
C60H84N4O16Rh2S4 |
Molecular Weight |
1451.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);; |
InChI Key |
ZBQUMSCHGGTSPK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
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